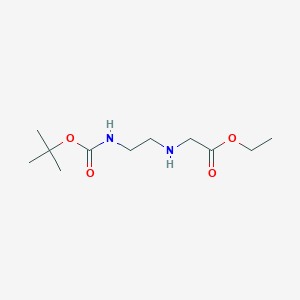

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

描述

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is a key precursor for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins . It is a derivative of glycine .

Synthesis Analysis

The synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate involves the use of tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The Boc-AAILs are synthesized by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis

The molecular formula of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is C11H22N2O4 . It has an average mass of 246.303 Da and a mono-isotopic mass of 246.157959 Da .Chemical Reactions Analysis

The methacrylate in Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate can be polymerized to generate a polymer with pendant amine functionality . The protecting group, BOC, is usually removed with acid .Physical And Chemical Properties Analysis

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate is a solid substance with a white to off-white color . It has a molecular weight of 282.76 .科学研究应用

Catalytic N-Alkylation of Aminothiophenes : Cao Sheng and F. Yu (2005) described the use of ethyl acetate in the catalytic N-alkylation of N-Boc-aminothiophenes, indicating its role in synthesizing certain organic compounds (Cao & Yu, 2005).

Asymmetric Synthesis of N‐tert‐Butoxycarbonyl α‐Amino Acids : Williams et al. (2003) discussed the synthesis of various organic compounds, including ethyl N-tert-butoxycarbonyl-N-(1′2′-diphenyl-2-hydroxyethyl)glycinate, highlighting its potential in the asymmetric synthesis of α-amino acids (Williams et al., 2003).

Synthesis of BOC-Protected Thio-1,3,4-Oxadiazol-2-Yl Derivatives : Shafi, Rajesh, and Senthilkumar (2021) synthesized derivatives involving ethyl (S)-2-((tert-butoxycarbonyl)amino)-2-phenylacetate, exploring their potential in industrial applications, particularly in photoelectronic devices (Shafi, Rajesh & Senthilkumar, 2021).

N-Benzyl-N-(tert-butyloxycarbonyl)glycine Study : Doi et al. (1998) conducted a study on an amino acid mimic crystallized from ethyl acetate, providing insights into structural properties relevant to biochemical research (Doi et al., 1998).

Synthesis and Transformation of Ethyl (Z)-2-(2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)-3-(dimethylamino)propenoate : Bevk et al. (2001) investigated the preparation of this compound from ethyl (2,3-dihydro-1,3-dioxo-1H-isoindol-2-yl)acetate and its reactions with various amines and hydrazines, suggesting its relevance in the creation of fused pyrimidinones, quinolizinones, and pyranones (Bevk et al., 2001).

Design of Dual Responsive Nanoparticles : Yildirim et al. (2016) described the use of 2-((tert-butoxycarbonyl)(2-((tert-butoxycarbonyl)amino)ethyl)amino)ethyl methacrylate in the creation of pH- and redox-responsive nanoparticles for drug delivery, highlighting its potential in pharmaceutical applications (Yildirim et al., 2016).

Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate in Peptide Synthesis : Thalluri et al. (2013) demonstrated the use of this compound as a coupling reagent in peptide synthesis, showing its efficiency and sustainability in organic synthesis (Thalluri et al., 2013).

Enantioselective Synthesis of β-Amino Alcohols : Evans and Ellman (2003) described the stereoselective synthesis of 1,2-disubstituted β-amino alcohols using N-tert-butanesulfinyl α-alkoxyaldimines, which can be made using compounds similar to Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate (Evans & Ellman, 2003).

安全和危害

属性

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4/h12H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXXOLKYIPCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401879 | |

| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate | |

CAS RN |

72648-80-7 | |

| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。